1-(2-FLUOROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-4-ONE
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Overview
Description
1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One is a fluorinated organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One typically involves the reaction of 2-fluorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Fluorobenzoyl Chloride: A precursor in the synthesis of 1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One.
2-Chlorobenzoyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromobenzoyl Chloride: Similar in structure but with a bromine atom instead of fluorine.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated analogs .
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-2,3-dihydroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-7-3-1-5-11(13)16(20)18-10-9-15(19)12-6-2-4-8-14(12)18/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBAPHKVWGGIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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